BRD4 BD2 Binding Affinity: Sub‑Nanomolar Kd Versus Clinical‑Stage BET Inhibitors
3H‑Imidazo[4,5‑b]pyridine‑2‑carboxylic acid, 6‑bromo‑, methyl ester binds to recombinant human partial‑length BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as determined by the BROMOscan assay [1]. This affinity is approximately 167‑fold more potent than the pan‑BET clinical compound JQ1, which exhibits a Kd of ~50 nM for BRD4 BD1 and comparable affinity for BD2 [2]. The 0.300 nM value also surpasses the BD2 affinity of MS417 (Kd = 25.4 nM) [2].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan) |
| Comparator Or Baseline | JQ1: Kd ~50 nM (BD2); MS417: Kd = 25.4 nM (BD2) |
| Quantified Difference | ~167‑fold higher affinity vs JQ1; ~85‑fold vs MS417 |
| Conditions | Human partial‑length BRD4 BD2 expressed in bacterial system; BROMOscan assay (DiscoverX) |
Why This Matters
Procurement of a scaffold with verified sub‑nanomolar BRD4 BD2 affinity enables competitive displacement experiments and structure‑based drug design campaigns targeting the BD2 pocket with unprecedented potency.
- [1] BindingDB. BDBM50148603 – Affinity Data Kd: 0.300 nM (BRD4 BD2, BROMOscan). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026‑04‑30). View Source
- [2] Filipakopoulos, P.; Qi, J.; Picaud, S.; Shen, Y.; Smith, W. B.; Fedorov, O.; Morse, E. M.; Keates, T.; Hickman, T. T.; Felletar, I.; Philpott, M.; Munro, S.; McKeown, M. R.; Wang, Y.; Christie, A. L.; West, N.; Cameron, M. J.; Schwartz, B.; Heightman, T. D.; La Thangue, N.; French, C. A.; Wiest, O.; Kung, A. L.; Knapp, S.; Bradner, J. E. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. DOI: 10.1038/nature09504. View Source
